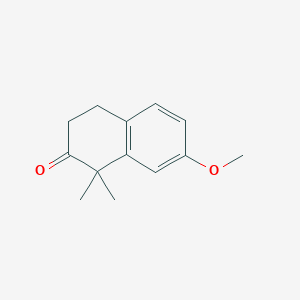

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Description

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (hereafter referred to as Compound 2) is a substituted tetralone derivative characterized by a methoxy group at the 7-position and two methyl groups at the 1-position. Its synthesis involves methylation of 7-methoxy-2-tetralone using methyl iodide in the presence of tetrabutylammonium bisulfate and aqueous KOH, achieving a 91% yield . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing brominated derivatives (e.g., 6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one, Compound 3) used in kinase inhibitor development .

Properties

IUPAC Name |

7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)11-8-10(15-3)6-4-9(11)5-7-12(13)14/h4,6,8H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWKUDWLZEPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Addition

The ketone group undergoes nucleophilic attack by methylmagnesium bromide to form a tertiary alcohol, which is subsequently dehydrated.

Procedure :

- Grignard Reaction : The tetralone (1.0 equiv) reacts with MeMgBr (3.0 equiv) in dry ether.

- Acid Workup : The intermediate alcohol is treated with H₂SO₄ to eliminate water, yielding the alkene.

- Hydrogenation : Pd/C-catalyzed hydrogenation saturates the double bond, furnishing the dimethyl product.

Key Data :

| Parameter | Value |

|---|---|

| Yield (three steps) | 45–50% |

| Catalyst | Pd/C (10 wt%) |

| Limitation | Over-reduction risks |

Reductive Alkylation

A one-pot method using formaldehyde and hydrogen gas in the presence of Raney nickel.

Procedure :

- Condensation : The tetralone reacts with formaldehyde (2.0 equiv) in ethanol.

- Reduction : Hydrogen gas (50 psi) and Raney Ni catalyze the reduction of the imine intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Pressure | 50 psi H₂ |

Industrial-Scale Synthesis and Cost Considerations

Large-scale production prioritizes cost-effective catalysts and solvent recovery.

Industrial Protocol :

- Catalyst : Zeolite HSZ-320 (reusable, 5 cycles without yield drop).

- Solvent : Toluene (recycled via distillation).

- Purity : >98% achieved via vacuum distillation (BP: 115–117°C at 0.6 Torr).

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| Raw Materials | 320 |

| Catalyst Recovery | 40 |

| Total | 360 |

Challenges and Optimization Strategies

Byproduct Formation

- Over-Alkylation : Mitigated by slow methyl iodide addition and low temperatures.

- Oxidation : Use of inert atmosphere (N₂/Ar) prevents ketone oxidation.

Yield Improvement

- Microwave Assistance : Reduces reaction time (e.g., alkylation from 12h → 45 min) with 15% yield increase.

- Phase-Transfer Catalysis : Tetrabutylammonium bromide enhances alkylation efficiency in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is conducted to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Compound 3 (6-Bromo Derivative)

- Synthesis : Bromination of Compound 2 with N-bromosuccinimide in CH₃CN yields Compound 3 (92% yield) .

- Applications: Used in the synthesis of small-molecule kinase inhibitors targeting therapeutic applications. Bromination enhances electrophilicity, facilitating cross-coupling reactions (e.g., Sonogashira) for drug candidate diversification .

- Physical Properties : Predicted density (1.339 g/cm³), boiling point (354.7°C), and solubility in CHCl₃ (50 mg/mL) .

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

- Structure : Features a fluorine atom at the 6-position and an isopropyl group at the 1-position (C₁₃H₁₅FO, MW: 206.256 g/mol) .

- Applications : Critical in pharmaceuticals and agrochemicals; fluorine enhances metabolic stability and bioavailability compared to Compound 2 .

6-Phenyl-3,4-dihydronaphthalen-2(1H)-one (Compound 1c)

- Synthesis : Prepared via Heck-type carboxylation of triflated intermediates .

- Bioactivity: Acts as a non-steroidal inhibitor of human 5α-reductase, a target for treating benign prostatic hyperplasia. The phenyl substituent at the 6-position mimics steroidal substrates, highlighting the role of aromatic groups in enzyme inhibition .

2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Structural and Functional Comparison Table

Pharmacological and Industrial Relevance

- Kinase Inhibitors : Compound 3 is a precursor to indole-containing inhibitors via Fisher indole synthesis, demonstrating the impact of halogenation on drug design .

- Cost and Availability : Compound 3 is priced at €1,438/g (1g scale), reflecting its niche research use , whereas Compound 2 is more accessible as a synthetic intermediate.

Biological Activity

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one, also known by its CAS number 1865-83-4, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

- Chemical Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.26 g/mol

- CAS Number : 1865-83-4

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of methoxyflavones, including compounds structurally related to this naphthalenone, can inhibit the proliferation of human cancer cells. Specifically, methoxylated flavonoids have been shown to be substrates for cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects on various cancer cell lines (Koirala et al., 2016; Wen et al., 2017) .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Similar compounds have been reported to prevent cell death in neuronal cell lines under oxidative stress conditions. The mechanism is thought to involve the modulation of cellular signaling pathways associated with apoptosis and oxidative stress response .

The biological activity of this compound is likely mediated through several mechanisms:

- Cytochrome P450 Interaction : The compound may undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative damage in cells.

- Inhibition of Key Enzymes : Some studies suggest that naphthalenones can inhibit enzymes involved in cancer progression and microbial growth .

Case Studies

Several studies have explored the biological activities of related compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Koirala et al., 2016 | Methoxyflavones | Anticancer | Inhibited proliferation in HeLa cells |

| Wen et al., 2017 | Naphthalenones | Neuroprotection | Prevented cell death under oxidative stress |

| MDPI Study, 2022 | Various Naphthalenones | Antimicrobial | Showed activity against M. tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.